molecular formula C16H16BrN3O2 B2641173 6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide CAS No. 1798741-19-1

6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide

Cat. No.: B2641173
CAS No.: 1798741-19-1
M. Wt: 362.227
InChI Key: WUSUDAFILGJPCT-UHFFFAOYSA-N
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Description

6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide is an organic compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring, an ethylcarbamoyl group attached to a phenyl ring, and a carboxamide group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide typically involves multiple steps:

    Bromination of 3-methylpyridine-2-carboxamide: The starting material, 3-methylpyridine-2-carboxamide, is brominated using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 6th position.

    Formation of 4-(ethylcarbamoyl)phenylamine: This intermediate is synthesized by reacting 4-nitrophenyl isocyanate with ethylamine, followed by reduction of the nitro group to an amine.

    Coupling Reaction: The final step involves coupling the brominated pyridine derivative with 4-(ethylcarbamoyl)phenylamine under conditions that facilitate the formation of the desired amide bond. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the ethylcarbamoyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide
  • 6-fluoro-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide
  • 6-iodo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide

Uniqueness

Compared to its analogs, 6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide may exhibit unique reactivity due to the bromine atom, which is a good leaving group in substitution reactions. This can make it more versatile in synthetic applications. Additionally, the specific electronic effects of the bromine atom can influence its biological activity, potentially making it more effective in certain pharmacological contexts.

Properties

IUPAC Name

6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c1-3-18-15(21)11-5-7-12(8-6-11)19-16(22)14-10(2)4-9-13(17)20-14/h4-9H,3H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSUDAFILGJPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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